2-Butyne, 1-bromo-4-(2-propenyloxy)-
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Overview
Description
2-Butyne, 1-bromo-4-(2-propenyloxy)- is an organic compound with the molecular formula C7H9BrO. It is a derivative of butyne, featuring a bromine atom and a propenyloxy group attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1-bromo-4-(2-propenyloxy)- typically involves the bromination of 2-butyne followed by the introduction of the propenyloxy group. One common method involves the reaction of 2-butyne with bromine in the presence of a solvent like dichloromethane to form 1-bromo-2-butyne. This intermediate can then be reacted with propenyl alcohol under basic conditions to yield the final product .
Industrial Production Methods
On an industrial scale, the production of 2-Butyne, 1-bromo-4-(2-propenyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The bromination step is carefully controlled to prevent over-bromination, and the subsequent etherification step is conducted under anhydrous conditions to avoid side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Butyne, 1-bromo-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Addition Reactions: Halogens (e.g., Br2, Cl2) in inert solvents or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides or alcohols.
Scientific Research Applications
2-Butyne, 1-bromo-4-(2-propenyloxy)- is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Butyne, 1-bromo-4-(2-propenyloxy)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bond in the butyne moiety can undergo addition reactions, leading to the formation of various adducts. The propenyloxy group can participate in etherification and other functional group transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-butyne: Similar structure but lacks the propenyloxy group.
4-Bromo-1-butene: Contains a bromine atom and a double bond but differs in the position of the bromine and the absence of the triple bond.
2-Butene, 1-bromo-: Features a double bond and a bromine atom but lacks the propenyloxy group.
Uniqueness
2-Butyne, 1-bromo-4-(2-propenyloxy)- is unique due to the presence of both a bromine atom and a propenyloxy group, which confer distinct reactivity patterns. The combination of a triple bond and an ether functionality allows for diverse chemical transformations and applications in synthesis .
Properties
CAS No. |
216856-88-1 |
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Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
1-bromo-4-prop-2-enoxybut-2-yne |
InChI |
InChI=1S/C7H9BrO/c1-2-6-9-7-4-3-5-8/h2H,1,5-7H2 |
InChI Key |
OUOOIKUTIFTWFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC#CCBr |
Origin of Product |
United States |
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